molecular formula C13H25NO B1361052 Dodecyl isocyanate CAS No. 4202-38-4

Dodecyl isocyanate

Cat. No.: B1361052
CAS No.: 4202-38-4
M. Wt: 211.34 g/mol
InChI Key: YIDSTEJLDQMWBR-UHFFFAOYSA-N
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Description

Dodecyl isocyanate, also known as 1-isocyanatododecane, is a chemical compound with the molecular formula C13H25NO. It is a colorless to slightly yellowish liquid that is primarily used as an intermediate in the synthesis of various organic compounds. This compound is known for its reactivity due to the presence of the isocyanate group (-NCO), which makes it valuable in the production of polymers, coatings, and adhesives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl isocyanate can be synthesized through several methods. One common method involves the reaction of dodecylamine with phosgene. This reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

C12H25NH2+COCl2C12H25NCO+2HCl\text{C12H25NH2} + \text{COCl2} \rightarrow \text{C12H25NCO} + 2\text{HCl} C12H25NH2+COCl2→C12H25NCO+2HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of non-phosgene methods due to the toxicity of phosgene. One such method includes the reaction of dodecylamine with carbon monoxide and chlorine in the presence of a catalyst. This method is preferred for its reduced environmental impact and improved safety .

Chemical Reactions Analysis

Types of Reactions: Dodecyl isocyanate undergoes various chemical reactions, including:

    Addition Reactions: Reacts with alcohols to form carbamates (urethanes).

    Substitution Reactions: Reacts with amines to form substituted ureas.

    Polymerization Reactions: Can polymerize to form polyurethanes.

Common Reagents and Conditions:

    Alcohols: React with this compound in the presence of tertiary amines or metal salts as catalysts to form carbamates.

    Amines: React with this compound to form ureas, often under mild conditions.

Major Products:

Scientific Research Applications

Dodecyl isocyanate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of dodecyl isocyanate primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) reacts with nucleophilic groups such as hydroxyl (-OH) and amino (-NH2) groups to form stable carbamates and ureas. This reactivity is exploited in the synthesis of polymers and other organic compounds. The molecular targets and pathways involved include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new compounds .

Comparison with Similar Compounds

  • Hexyl isocyanate
  • Octyl isocyanate
  • Cyclohexyl isocyanate
  • Butyl isocyanate

Comparison: Dodecyl isocyanate is unique due to its longer alkyl chain compared to other isocyanates like hexyl and butyl isocyanate. This longer chain imparts different physical properties, such as higher boiling points and different solubility characteristics. Additionally, the reactivity of this compound can be influenced by the length of its alkyl chain, making it suitable for specific applications where longer chain isocyanates are preferred .

Properties

IUPAC Name

1-isocyanatododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDSTEJLDQMWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063351
Record name Dodecane, 1-isocyanato-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4202-38-4
Record name Dodecyl isocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4202-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecane, 1-isocyanato-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecane, 1-isocyanato-
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Record name Dodecane, 1-isocyanato-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl isocyanate
Reactant of Route 2
Reactant of Route 2
Dodecyl isocyanate
Reactant of Route 3
Reactant of Route 3
Dodecyl isocyanate
Reactant of Route 4
Reactant of Route 4
Dodecyl isocyanate
Reactant of Route 5
Reactant of Route 5
Dodecyl isocyanate
Reactant of Route 6
Reactant of Route 6
Dodecyl isocyanate
Customer
Q & A

Q1: What are the primary applications of Dodecyl isocyanate in materials science?

A1: this compound is mainly used as a modifying agent for polymers, particularly wool fibers [, ]. The compound reacts with the hydroxyl groups on the surface of materials like poly(2-hydroxyethyl methacrylate) (pHEMA) []. This reaction forms urethane linkages, creating an ordered, crystalline layer of methylene chains []. This surface modification can alter the material's properties, such as hydrophobicity and biocompatibility.

Q2: How does the structure of this compound influence its reactivity?

A2: this compound possesses a highly reactive isocyanate group (-N=C=O) that readily reacts with nucleophiles like hydroxyl groups [, ]. The long alkyl chain (C12H25) contributes to its hydrophobic nature []. This hydrophobicity influences its interaction with various solvents and its application in modifying surface properties. For instance, it allows for the creation of self-assembled monolayers (SAMs) on polymer surfaces [].

Q3: How does this compound contribute to the synthesis of cationic surfactants?

A3: this compound serves as a key intermediate in synthesizing cationic surfactant intermediates like 3-(dimethylamino)propane-1,2-di-dodecylcarbamate []. It reacts with 1-dimethylamino-2,3-propanediol in the presence of a catalyst, forming the desired carbamate derivative. These cationic surfactants have potential applications in various fields due to their unique amphiphilic properties.

Q4: How does the reaction of this compound with wool fibers affect the fiber properties?

A5: When wool fibers react with this compound, several physical changes occur []. The moisture content decreases, and the tensile strength drops while elongation at break increases []. These changes are attributed to the modification of the wool's structure by the incorporated this compound. This modification is evident in the FTIR spectra, showing changes in the amide and CO stretching regions, indicating the formation of new chemical bonds [].

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